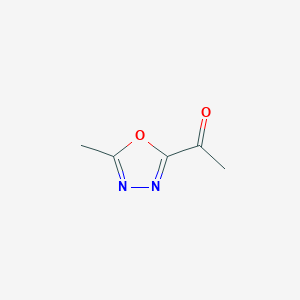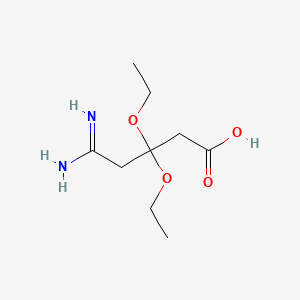![molecular formula C15H10Cl2N2O2 B11817336 Methyl 3-(5,7-dichloro-1H-benzo[d]imidazol-2-yl)benzoate](/img/structure/B11817336.png)
Methyl 3-(5,7-dichloro-1H-benzo[d]imidazol-2-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(5,7-dichloro-1H-benzo[d]imidazol-2-yl)benzoate is a compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their broad range of chemical and biological properties, making them significant in various fields such as medicinal chemistry, agriculture, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(5,7-dichloro-1H-benzo[d]imidazol-2-yl)benzoate typically involves the condensation of 5,7-dichloro-1H-benzo[d]imidazole with methyl 3-bromobenzoate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(5,7-dichloro-1H-benzo[d]imidazol-2-yl)benzoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring, especially at the positions adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can lead to the formation of amines .
Scientific Research Applications
Methyl 3-(5,7-dichloro-1H-benzo[d]imidazol-2-yl)benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability and conductivity
Mechanism of Action
The mechanism of action of Methyl 3-(5,7-dichloro-1H-benzo[d]imidazol-2-yl)benzoate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes such as topoisomerases, which are crucial for DNA replication and cell division. This inhibition can lead to the suppression of cancer cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(5,7-dichloro-1H-benzo[d]imidazol-2-yl)benzoate: Known for its broad range of biological activities.
2-(2-((4-substituted-phenoxy)methyl)-1H-benzo[d]imidazole: Exhibits significant antimicrobial activity.
1,3,5-tris(1H-benzo[d]imidazol-2-yl)benzene: Used in the development of supramolecular structures with unique properties.
Uniqueness
This compound stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its dichloro substitution enhances its stability and reactivity, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C15H10Cl2N2O2 |
|---|---|
Molecular Weight |
321.2 g/mol |
IUPAC Name |
methyl 3-(4,6-dichloro-1H-benzimidazol-2-yl)benzoate |
InChI |
InChI=1S/C15H10Cl2N2O2/c1-21-15(20)9-4-2-3-8(5-9)14-18-12-7-10(16)6-11(17)13(12)19-14/h2-7H,1H3,(H,18,19) |
InChI Key |
ZWHRUWDGZUJTKK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2=NC3=C(N2)C=C(C=C3Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[(3,5-dimethylpyrazol-1-yl)methyl]-N'-hydroxybenzenecarboximidamide](/img/structure/B11817304.png)











